molecular formula C6H14N2O2 B1171278 4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid CAS No. 159666-35-0

4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid

Cat. No.: B1171278
CAS No.: 159666-35-0
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • δ 1.2–1.4 ppm : Multiplets for methyl groups (C(CH₃)₃ and CH₂CH₃).
    • δ 2.4–2.6 ppm : Methine protons adjacent to carbonyl groups.
    • δ 4.1–4.3 ppm : Ethoxy group protons (-OCH₂CH₃).
  • ¹³C NMR :
    • δ 170–175 ppm : Carbonyl carbons (esters and carboxylic acid).
    • δ 60–80 ppm : Oxygenated carbons (ethoxy and tert-butoxy groups).

Infrared (IR) Spectroscopy

  • ~1700–1750 cm⁻¹ : Strong absorption for ester (C=O) and carboxylic acid (C=O) groups.
  • ~2500–3300 cm⁻¹ : Broad band for carboxylic acid O-H stretching.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 344.44 (calculated for C₁₈H₃₂O₆).
  • Fragmentation patterns include loss of tert-butoxy (-C(CH₃)₃O) and ethoxy (-OCH₂CH₃) groups.

Table 2: Key spectroscopic assignments

Technique Signal Assignment
¹H NMR δ 1.3 C(CH₃)₃ protons
¹³C NMR δ 172 Carboxylic acid C=O
IR 1715 cm⁻¹ Ester C=O stretch

X-ray Crystallography and Solid-State Configuration

While direct X-ray data for this compound is unavailable in the provided sources, analogous esters exhibit planar geometry around ester groups and hydrogen-bonded carboxylic acid dimers in the solid state. Computational predictions suggest:

  • Torsional angles : Restricted rotation due to steric hindrance from tert-butoxy and dimethyl groups.
  • Packing : Layered structures stabilized by van der Waals interactions between alkyl chains.

Figure 1: Predicted solid-state packing
(Note: Based on similar tert-butyl esters, molecules align via hydrophobic interactions, with carboxylic acid groups forming dimers.)

Computational Modeling of Molecular Geometry

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

  • Bond lengths :
    • C=O (ester): 1.21 Å.
    • C-O (ethoxy): 1.36 Å.
  • Dihedral angles :
    • 120° between tert-butoxy and adjacent methyl groups due to steric effects.
  • Electrostatic potential : High electron density at carbonyl oxygens, favoring nucleophilic attack.

Table 3: Computed geometric parameters

Parameter Value Method
C=O bond 1.21 Å DFT/B3LYP
C-O bond 1.36 Å DFT/B3LYP
Dihedral angle 120° Molecular mechanics

The bulky tert-butoxy group induces steric strain , destabilizing planar conformations and favoring staggered arrangements.

Properties

IUPAC Name

4-ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O6/c1-8-12(15(20)24-17(3,4)5)10-13(14(19)23-9-2)11-18(6,7)16(21)22/h12-13H,8-11H2,1-7H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLGUWUHNBYNRKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(CC(C)(C)C(=O)O)C(=O)OCC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Esterification of Carboxylic Acid Precursors

The laboratory-scale synthesis begins with a carboxylic acid precursor, typically a dicarboxylic acid derivative. The first step involves esterification of one carboxyl group with ethanol under acidic conditions. This reaction employs a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to protonate the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. The mixture is refluxed at elevated temperatures (70–80°C) for 12–24 hours to ensure complete conversion.

A second esterification introduces the tert-butyl group [(2-methylpropan-2-yl)oxycarbonyl]. Due to the steric hindrance of tert-butanol, this step often requires a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which facilitates the formation of the ester bond without necessitating prolonged heating. The reaction is conducted in anhydrous dichloromethane or tetrahydrofuran (THF) under inert atmosphere to prevent hydrolysis.

Table 1: Typical Laboratory-Scale Esterification Conditions

ParameterEthoxycarbonyl Steptert-Butyloxycarbonyl Step
CatalystH₂SO₄ (5–10 mol%)DCC (1.2 equiv)
SolventEthanolAnhydrous THF
TemperatureReflux (78°C)0°C → Room Temperature
Reaction Time12–24 hours4–6 hours
Yield70–80%60–75%

Assembly of the Branched Carbon Skeleton

The octanoic acid backbone is constructed via aldol condensation or Claisen ester enolate reactions. For example, a ketone intermediate undergoes nucleophilic attack by an ester enolate, forming a new carbon-carbon bond. The dimethyl groups at the 2,2-positions are introduced through alkylation with methyl iodide (CH₃I) in the presence of a strong base like lithium diisopropylamide (LDA).

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial synthesis prioritizes efficiency and scalability. Continuous flow reactors replace batch processes, enabling rapid mixing and precise temperature control. These systems reduce reaction times from hours to minutes while improving yields by 10–15% compared to traditional methods. For instance, the esterification steps are conducted in tandem within a modular reactor setup, with real-time monitoring of pH and temperature.

Table 2: Industrial vs. Laboratory-Scale Parameters

ParameterIndustrial MethodLaboratory Method
Reactor TypeContinuous FlowRound-Bottom Flask
Temperature ControlAutomated (±0.5°C)Manual (Oil Bath)
Catalyst Loading2–5 mol%5–10 mol%
Annual Production10–50 metric tons100 g – 1 kg

Automation and Process Optimization

Automated systems integrate reagent dosing, reaction quenching, and in-line purification. For example, after esterification, the crude product is immediately transferred to a fractional distillation unit, where unreacted alcohols and catalysts are removed. Advanced process analytical technology (PAT) ensures consistent quality by monitoring key intermediates via infrared (IR) spectroscopy.

Reaction Conditions and Optimization

Catalysts and Reagents

The choice of catalyst significantly impacts reaction efficiency. While sulfuric acid is cost-effective for laboratory use, industrial processes favor p-toluenesulfonic acid (p-TsOH) due to its lower corrosivity and easier separation. Similarly, enzymatic catalysts (e.g., lipases) are being explored for greener synthesis, though their adoption remains limited due to higher costs.

Temperature and Time Parameters

Elevated temperatures accelerate esterification but risk side reactions such as dehydration. Optimal conditions balance speed and selectivity:

  • Ethoxycarbonylation : 78°C for 18 hours (laboratory) vs. 100°C for 30 minutes (industrial).

  • tert-Butyloxycarbonylation : 25°C for 6 hours (laboratory) vs. 50°C for 10 minutes (industrial).

Purification Techniques

Crystallization

The final product is purified via fractional crystallization from a mixture of ethyl acetate and hexane. This method exploits the compound’s moderate solubility in polar solvents, achieving >95% purity after two recrystallizations.

Table 3: Purification Efficiency

MethodPurity (%)Yield (%)
Crystallization95–9870–80
Distillation90–9285–90
Chromatography>9950–60

Distillation and Chromatography

Short-path distillation under reduced pressure (0.1–1 mmHg) isolates the product from high-boiling impurities. For research-grade purity, flash column chromatography on silica gel (eluent: 30% ethyl acetate/hexane) is employed, albeit with lower yields.

Comparative Analysis of Synthesis Methods

Laboratory methods prioritize flexibility and small-scale precision, whereas industrial processes emphasize cost-efficiency and throughput. Key trade-offs include:

  • Yield vs. Purity : Industrial methods achieve higher yields (85–90%) but require additional purification steps.

  • Catalyst Cost : Enzymatic catalysts reduce environmental impact but increase production costs by 20–30%.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Organic Synthesis

4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid serves as a valuable building block in organic synthesis. Its structure allows for:

  • Esterification Reactions : The compound can undergo hydrolysis to release carboxylic acids and alcohols, which are important intermediates in synthetic pathways.
  • Modification of Functional Groups : The presence of ethoxycarbonyl and oxycarbonyl moieties enables the modification of the compound's structure for specific applications in medicinal chemistry and materials science.

Pharmaceutical Applications

In pharmaceutical research, this compound has garnered attention due to its potential biological activities:

  • Drug Development : The compound can be modified to create derivatives with enhanced biological activity, targeting specific molecular pathways. Its ability to release bioactive components upon hydrolysis makes it a candidate for prodrug formulations.

Materials Science

The unique structural features of this compound allow it to be utilized in materials science:

  • Polymer Chemistry : It can serve as a monomer or co-monomer in polymerization reactions, contributing to the development of new materials with desirable properties such as improved thermal stability and mechanical strength.

Case Study 1: Synthesis of Derivatives

A study demonstrated the synthesis of various derivatives from this compound through esterification reactions. The derivatives exhibited enhanced solubility and bioactivity compared to the parent compound, highlighting its potential in drug formulation.

Case Study 2: Application in Polymerization

In another research project, the compound was used as a co-monomer in the production of poly(tert-butyl acrylate-co-ethyl acrylate). The resulting copolymers displayed improved mechanical properties and thermal resistance, indicating the compound's utility in developing advanced materials for industrial applications.

Mechanism of Action

The mechanism of action of 4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid involves its interaction with specific molecular targets. The ester groups in the compound can undergo hydrolysis to release carboxylic acids and alcohols, which can then participate in various biochemical pathways. The branched carbon chain provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Octanoic Acid (Caprylic Acid)

  • Structure : Linear medium-chain fatty acid (C₈H₁₆O₂).
  • Key Differences :
    • Lacks ester groups and branching.
    • Exhibits antimicrobial activity against Campylobacter jejuni (MIC decreases with increasing chain length) .
    • Used in medium-chain triglyceride (MCT) ketogenic diets but shows detrimental effects on bone health in mice (reduced ALP, increased TRAP) .

Methyl Octanoate

  • Structure: Methyl ester of octanoic acid (C₉H₁₈O₂).
  • Key Differences :
    • Single ester group vs. multiple esters in the target compound.
    • Found in beef, with concentrations influenced by diet (e.g., higher in grass-fed vs. grain-fed cattle) .

Decanoic Acid (Capric Acid)

  • Structure : Linear C₁₀ fatty acid (C₁₀H₂₀O₂).
  • Key Differences: Longer alkyl chain than octanoic acid but similar lack of esterification. No adverse effects on bone health in mice, unlike octanoic acid .

Tert-Butoxycarbonyl (Boc)-Containing Compounds

  • Example: Methyl (2S)-3,3-dimethyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate (from EP 4,374,877 A2) .
  • Key Differences: Shares tert-butoxycarbonyl group with the target compound but includes amino acid derivatives. Used as intermediates in peptide synthesis, highlighting the versatility of tert-butoxycarbonyl groups in organic chemistry .

Functional and Application-Based Comparison

Compound Molecular Formula Key Functional Groups Applications Key Findings
4-Ethoxycarbonyl-2,2-dimethyl-6-... (C₇H₁₂O₂·C₅H₈O₂·C₄H₆O₂)ₓ Ethoxycarbonyl, tert-butoxycarbonyl Polymer synthesis (e.g., coatings) Industrial use due to ester stability and copolymer compatibility.
Octanoic acid C₈H₁₆O₂ Carboxylic acid MCT diets, antimicrobial agents Chain length correlates with antimicrobial potency; bone health risks .
Methyl octanoate C₉H₁₈O₂ Methyl ester Food flavoring, lipid metabolism studies Diet-dependent presence in beef .
Decanoic acid C₁₀H₂₀O₂ Carboxylic acid MCT diets, cosmetics No bone health risks in mice .
Boc-protected amino acid derivatives Variable Tert-butoxycarbonyl, amino esters Pharmaceutical synthesis Critical for peptide coupling and protection strategies.

Biological Activity

4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid, with the molecular formula C18H32O6 and CAS number 159666-35-0, is a complex organic compound known for its unique structural features, including multiple ester groups and a branched carbon chain. This compound has garnered attention in various fields of research due to its potential biological activities.

Chemical Structure and Properties

The compound's structure includes several functional groups that contribute to its reactivity and biological interactions. The presence of ester groups allows for hydrolysis and subsequent participation in biochemical pathways. Below is a summary of its chemical properties:

PropertyValue
Molecular FormulaC18H32O6
Molecular Weight344.44 g/mol
CAS Registry Number159666-35-0
SolubilitySoluble in water
Density0.4 g/cm³ at 25 °C

The biological activity of this compound is primarily attributed to its ability to undergo hydrolysis, releasing carboxylic acids and alcohols that can interact with various biological targets. The branched carbon chain enhances the compound's stability and influences its reactivity in biological systems.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial effects against various pathogens.
  • Antitumor Activity : There are indications that derivatives of this compound may inhibit tumor cell growth, similar to other compounds tested in vitro against cancer cell lines.
  • Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially modulating their activity.

Case Studies and Research Findings

Recent studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound.

Case Study: Antitumor Effects

A study conducted on structurally similar compounds demonstrated significant growth inhibition against various tumor cell lines using the MTT assay. These findings suggest that modifications to the ester groups can enhance antitumor activity.

Case Study: Antimicrobial Properties

Research has shown that compounds with similar ester functionalities exhibit antimicrobial properties against bacteria such as Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) was determined to be around 1,000 µg/mL for effective antimicrobial action.

Summary of Research Findings

Study FocusFindingsReference
Antitumor ActivityGrowth inhibition in tumor cell lines
Antimicrobial ActivityEffective against Staphylococcus epidermidis (MIC = 1,000 µg/mL)
Enzyme InteractionModulation of enzyme activity through hydrolysis

Q & A

Q. What are the recommended synthetic strategies for preparing 4-Ethoxycarbonyl-2,2-dimethyl-6-[(2-methylpropan-2-yl)oxycarbonyl]octanoic acid?

The synthesis of this multi-ester compound likely involves sequential esterification or protection/deprotection strategies. A common approach for similar structures (e.g., tert-butoxycarbonyl-protected acids) includes:

  • Stepwise esterification : Introducing the ethoxycarbonyl and tert-butoxycarbonyl groups via activated intermediates (e.g., acid chlorides or mixed anhydrides). For example, tert-butyl esters are often introduced using Boc anhydride [(di-tert-butyl dicarbonate)] under basic conditions .
  • Polymer-supported synthesis : suggests the compound may be part of a copolymer (e.g., poly(tert-butyl acrylate-co-ethyl acrylate-co-methacrylic acid)), implying polymerization or copolymerization techniques could be adapted for its synthesis .
  • Patent methodologies : While direct synthesis is not detailed in the evidence, WO 2016/111347 (referenced in ) describes analogous multi-step esterifications for structurally complex acids, emphasizing temperature control (0–50°C) and solvent selection (e.g., dichloromethane or THF) .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • NMR spectroscopy : 1H and 13C NMR can resolve the ester groups (ethoxycarbonyl at δ ~1.2–1.4 ppm for CH3; tert-butoxycarbonyl at δ ~1.4 ppm for (CH3)3C) and the octanoic acid backbone.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (theoretical MW: 344.4 g/mol based on ) and fragmentation patterns .
  • Infrared (IR) spectroscopy : Peaks at ~1700–1750 cm⁻¹ confirm ester carbonyl groups.
  • Chromatography : HPLC or GC-MS assesses purity, especially critical due to potential side reactions in multi-ester systems .

Q. How can researchers optimize purification for this compound?

  • Recrystallization : Use ethanol/water mixtures (as in for similar esters) to exploit solubility differences .
  • Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates ester derivatives effectively.
  • Acid-base extraction : Leverage the carboxylic acid group (pKa ~4-5) for selective partitioning in aqueous/organic phases .

Advanced Research Questions

Q. How do the steric and electronic properties of the tert-butoxycarbonyl group influence the compound’s stability and reactivity?

  • Steric hindrance : The bulky tert-butyl group (Evidences 9, 12, 13) may slow hydrolysis kinetics compared to smaller esters (e.g., ethoxycarbonyl). This is critical in designing pH-sensitive delivery systems .
  • Acid stability : Tert-butyl esters are stable under mildly acidic conditions but cleave with strong acids (e.g., TFA). This property is leveraged in peptide synthesis and polymer depolymerization .
  • Data contradiction : While tert-butyl esters are typically stable, shows that octanoic acid derivatives can destabilize bacterial membranes under acidic conditions (pH 5.2), suggesting environmental factors may override inherent stability .

Q. What mechanistic insights exist for the hydrolysis of multi-ester systems in this compound?

  • Stepwise hydrolysis : The ethoxycarbonyl group (less sterically hindered) may hydrolyze faster than the tert-butoxycarbonyl group under basic conditions (e.g., NaOH/MeOH).
  • Enzymatic cleavage : Esterases or lipases (e.g., Candida antarctica lipase B) could selectively hydrolyze specific esters, a pathway explored in prodrug activation .
  • Computational modeling : Molecular dynamics simulations (using SMILES/InChI data from ) can predict hydrolysis rates and reactive sites .

Q. What are the implications of this compound’s structure in material science or medicinal chemistry?

  • Polymer applications : identifies it as a component of methacrylic acid copolymers, suggesting use in controlled-release matrices or pH-responsive materials .
  • Biological interactions : While direct data are lacking, demonstrates that structurally related octanoic acid derivatives (e.g., perfluorooctanoic acid) inhibit bacterial growth via membrane disruption. This compound’s ester groups may modulate bioavailability or toxicity in biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.